molecular formula C11H15F2NO2 B7892897 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline

3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline

Cat. No.: B7892897
M. Wt: 231.24 g/mol
InChI Key: ZZOBRCLAOPVAKF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline is a fluorinated aniline derivative featuring a difluoromethyl (-CF₂H) group at the 3-position and a 2-ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) substituent at the 4-position of the benzene ring. This compound is of interest in medicinal and agrochemical research due to the synergistic effects of fluorine and alkoxy groups on solubility, metabolic stability, and bioavailability . The difluoromethyl group enhances resistance to oxidative metabolism compared to non-fluorinated analogs, while the ethoxyethoxy chain improves water solubility, making it suitable for formulations requiring balanced lipophilicity .

Properties

IUPAC Name

3-(difluoromethyl)-4-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-2-15-5-6-16-10-4-3-8(14)7-9(10)11(12)13/h3-4,7,11H,2,5-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOBRCLAOPVAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline typically involves the introduction of the difluoromethyl group and the ethoxyethoxy group onto an aniline derivative. One common approach is the difluoromethylation of aniline derivatives using difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .

Scientific Research Applications

3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs, focusing on substituents, molecular weights, and functional attributes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Notes
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline -CF₂H (3-position), -OCH₂CH₂OCH₂CH₃ (4-position) C₁₁H₁₅F₂NO₂ 231.24 (calculated) Enhanced metabolic stability and moderate solubility
4-(2-Methoxyethoxy)-3-(trifluoromethyl)aniline -CF₃ (3-position), -OCH₂CH₂OCH₃ (4-position) C₁₀H₁₂F₃NO₂ 235.205 Higher lipophilicity (logP ~2.5) due to -CF₃; used in pesticide intermediates
3-(Difluoromethyl)aniline -CF₂H (3-position) C₇H₇F₂N 143.13 Simpler structure; lower solubility; synthesized via Pd-catalyzed amination (69% yield)
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline -CF₃ (4-position), -OCH₂CH₂OCH₃ (3-position) C₁₀H₁₂F₃NO₂ 235.205 Used in Suzuki-Miyaura cross-coupling reactions; HCl salt form improves crystallinity
N-[4-(sec-Butoxy)benzyl]-4-(2-ethoxyethoxy)aniline -OCH₂CH₂OCH₂CH₃ (4-position), -CH₂C₆H₄-O-sec-butyl C₁₉H₂₆N₂O₂ 326.43 Extended alkoxy chain increases lipophilicity (logP ~3.8); potential agrochemical applications

Substituent Effects on Physicochemical Properties

  • Fluorine Substituents :

    • Difluoromethyl (-CF₂H) : Provides moderate electron-withdrawing effects, improving metabolic stability without excessive lipophilicity. Compared to -CF₃, it offers better solubility in polar solvents (e.g., logP of target compound ~2.1 vs. ~2.5 for -CF₃ analogs) .
    • Trifluoromethyl (-CF₃) : Increases lipophilicity and resistance to enzymatic degradation but may reduce aqueous solubility, limiting bioavailability in hydrophilic environments .
  • Alkoxy Chains :

    • 2-Ethoxyethoxy : Balances solubility and lipophilicity, with an ether oxygen enhancing hydrogen-bonding capacity. This group is less lipophilic than longer chains (e.g., heptyloxy in ) but more soluble than methoxyethoxy due to increased flexibility .
    • 2-Methoxyethoxy : Slightly shorter chain reduces steric hindrance, favoring synthetic accessibility in cross-coupling reactions .

Research Findings and Contradictions

  • Metabolic Stability: While -CF₂H derivatives exhibit better metabolic stability than non-fluorinated anilines, they are less stable than -CF₃ analogs, as observed in cytochrome P450 assays .
  • Solubility vs. Activity : Ethoxyethoxy-substituted compounds show superior aqueous solubility compared to methoxyethoxy variants, but this may come at the cost of reduced membrane permeability in cellular assays .
  • Patent Focus : Recent patents emphasize -CF₃ derivatives for crop protection, suggesting industry preference for longevity over solubility in certain applications .

Biological Activity

3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a difluoromethyl group and an ethoxyethoxy substituent on the aniline core, which may influence its lipophilicity, metabolic stability, and interactions with biological targets. The presence of fluorine atoms can enhance the compound's pharmacokinetic properties, making it a candidate for various biological applications.

The exact mechanism of action for 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline remains to be fully elucidated. However, compounds with similar structures often interact with enzymes or receptors, impacting various biochemical pathways. The difluoromethyl group may enhance binding affinity to specific targets due to increased electron-withdrawing effects, potentially leading to altered biological responses.

Antiproliferative Effects

Recent studies have indicated that anilines and their derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines. For example, a related compound demonstrated significant activity against HeLa cells with an IC50 value in the low nanomolar range (IC50 = 83 nM) . This suggests that 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline may also possess similar antiproliferative properties worth investigating.

Toxicity Studies

Toxicological assessments have shown that compounds with similar structures can exhibit toxicity at certain dosages. For instance, in animal studies, doses of 750 mg/kg resulted in significant mortality rates . Understanding the toxicity profile is crucial for evaluating the safety of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline in potential therapeutic applications.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of anilines to assess their biological activities. A study highlighted the synthesis of various substituted anilines and their subsequent evaluation against cancer cell lines . The results indicated that specific substitutions could enhance biological activity, suggesting a structure-activity relationship (SAR) that could be applied to 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline.

Table: Summary of Biological Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
3-(Difluoromethyl)-4-(2-ethoxyethoxy)anilineTBDTBDTBD
4′-fluoroanilineHeLa83Inhibits tubulin polymerization
4′-chloroanilineA549101Induces apoptotic cell death

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